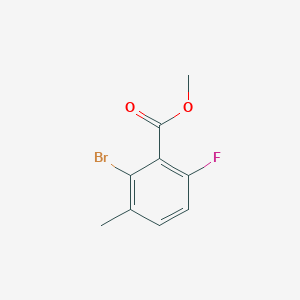

Methyl 2-bromo-6-fluoro-3-methylbenzoate

Description

Methyl 2-bromo-6-fluoro-3-methylbenzoate is a polysubstituted aromatic compound that belongs to the class of halogenated benzoate (B1203000) esters. Its structure, featuring a bromine atom, a fluorine atom, a methyl group, and a methyl ester group attached to a benzene (B151609) ring, makes it a molecule of significant interest in organic synthesis. Each substituent imparts distinct electronic and steric properties to the molecule, influencing its reactivity and potential applications. The strategic placement of these groups allows for selective transformations, making it a versatile intermediate in the synthesis of more complex chemical structures.

Halogenated organic compounds are a major class of chemicals used in industry and agriculture. The inclusion of halogen atoms in a molecule can drastically alter its physical and chemical properties. Halogenated benzoate esters, in particular, are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

The presence of halogens can enhance the biological activity of a molecule, improve its metabolic stability, and facilitate its purification. For instance, the introduction of a halogenated benzoyl group has been shown to enhance the anti-fungal activity of certain natural products. Benzoate esters themselves are common motifs in organic chemistry, and the addition of halogens provides chemists with valuable synthetic "handles" for further functionalization through various cross-coupling and substitution reactions.

The presence of both fluorine and bromine on the same aromatic ring places this compound at the intersection of two important areas of halogen chemistry.

Fluorine Chemistry: The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to target proteins, and altered physicochemical properties. The carbon-fluorine bond is exceptionally strong, which can protect a molecule from metabolic degradation, potentially leading to a longer duration of action for a drug.

Bromine Chemistry: Bromine, on the other hand, is often utilized as a versatile reactive site in a molecule. The carbon-bromine bond is weaker than the carbon-fluorine bond, making it susceptible to a variety of chemical transformations. It is an excellent leaving group in nucleophilic aromatic substitution reactions and is a key participant in numerous metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

The combination of a metabolically stabilizing fluorine atom and a synthetically versatile bromine atom makes compounds like this compound highly valuable building blocks in the design and synthesis of new chemical entities.

The study of substituted aromatic systems is a cornerstone of organic chemistry. A major focus of research in this area is understanding and controlling the regioselectivity of reactions on the aromatic ring. The substituents already present on the ring dictate the position of attack for incoming reagents, a phenomenon governed by the electronic and steric effects of those substituents.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. Research continues to explore new catalysts and reaction conditions to improve the efficiency and selectivity of these reactions. The development of computational models to predict the reactivity of substituted aromatic systems is also an active area of investigation. By understanding the intricate interplay of substituent effects, chemists can design more efficient and elegant synthetic routes to target molecules. Compounds like this compound, with their multiple and varied substituents, serve as excellent model systems for studying these fundamental principles of aromatic reactivity.

Data Tables

Chemical Properties of this compound and Its Isomers

| Property | Value |

| Compound Name | This compound |

| CAS Number | Not available |

| Molecular Formula | C9H8BrFO2 |

| Molecular Weight | 247.06 g/mol |

| Isomer | Methyl 6-bromo-2-fluoro-3-methylbenzoate |

| CAS Number | 1437780-03-4 doronscientific.com |

| Isomer | Methyl 3-bromo-2-fluoro-6-methylbenzoate |

| CAS Number | 1513482-95-5 molcore.com |

| Isomer | Methyl 4-bromo-2-fluoro-6-methylbenzoate |

| CAS Number | 1427409-40-2 |

| Isomer | Methyl 3-bromo-6-fluoro-2-methylbenzoate |

| CAS Number | 1415045-22-5 |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-6-fluoro-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5-3-4-6(11)7(8(5)10)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPIXEUBLPCSBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Sophisticated Synthetic Methodologies for Methyl 2 Bromo 6 Fluoro 3 Methylbenzoate and Analogous Architectures

Multi-Step Synthesis from Precursor Aromatic Systems

A plausible and efficient synthetic pathway to Methyl 2-bromo-6-fluoro-3-methylbenzoate can be envisioned commencing from readily available aromatic precursors. The sequence of reactions must be carefully planned to ensure the correct placement of the bromo, fluoro, and methyl substituents, culminating in the formation of the target benzoic acid derivative, which is then esterified. A key strategy involves the use of amino-functionalized intermediates, which allow for the introduction of both bromo and fluoro groups via diazotization reactions.

A potential synthetic route is outlined below, starting from 3-methylaniline (m-toluidine):

| Step | Reaction | Intermediate/Product |

|---|---|---|

| 1 | Ortho-Bromination | 2-Bromo-3-methylaniline (B1268886) |

| 2 | Diazotization/Fluorination (Balz-Schiemann) | 2-Bromo-6-fluoro-3-methylaniline |

| 3 | Diazotization/Halogen Exchange (Sandmeyer) | 1-Bromo-2-fluoro-3-methylbenzene |

| 4 | Oxidation of Methyl Group | 2-Bromo-6-fluoro-3-methylbenzoic acid |

| 5 | Esterification | This compound |

Strategic Halogenation Approaches

The introduction of halogen atoms at specific positions on the aromatic ring is a cornerstone of this synthesis. The distinct electronic properties of fluorine and bromine necessitate different strategic approaches for their incorporation.

The Sandmeyer reaction is a powerful and widely used method for the introduction of a bromine atom onto an aromatic ring by the conversion of a primary aromatic amine to a diazonium salt, which is then treated with a copper(I) bromide. google.comwikipedia.org This reaction is particularly useful as it allows for the installation of bromine in positions that may not be easily accessible through direct electrophilic bromination due to the directing effects of other substituents.

In the context of synthesizing the target molecule, if one were to start with 2-fluoro-3-methylaniline, a Sandmeyer reaction could be employed to introduce the bromine atom at the 2-position. The amino group would first be converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid, such as hydrobromic acid, at low temperatures (0-5 °C). This intermediate diazonium salt is then treated with copper(I) bromide to yield 2-bromo-1-fluoro-3-methylbenzene. google.com The nature of the substituents on the diazonium salt can influence the ratio of Sandmeyer to Schiemann (fluorination) products, with electron-withdrawing groups generally favoring the Sandmeyer product. google.com

An alternative to the classic Sandmeyer reaction for the synthesis of aryl bromides from anilines involves the use of molecular bromine in a one-pot reaction without the isolation of the diazonium salt. sigmaaldrich.com This method can provide aryl bromides in moderate to excellent yields under ambient temperature conditions. sigmaaldrich.com

Direct ortho-bromination of anilines can also be achieved. For instance, o-toluidine (B26562) can be brominated with N-bromosuccinimide (NBS) in benzene (B151609), which results in a mixture of products, with 2-bromo-o-toluidine being a significant component. google.com

Table 1: Comparison of Regioselective Bromination Techniques

| Technique | Reagents | Key Features |

| Sandmeyer Reaction | NaNO₂, HBr; CuBr | Versatile for introducing Br from an amino group; allows for regiocontrol. google.comwikipedia.org |

| Modified Diazotization | NaNO₂, HBr; Br₂ | One-pot procedure, avoids isolation of diazonium salts. sigmaaldrich.com |

| Direct Bromination | N-Bromosuccinimide (NBS) | Can achieve ortho-bromination of anilines, but may lead to mixtures. google.com |

The introduction of a fluorine atom into an aromatic ring often imparts unique and desirable properties to the molecule. chemicalbook.com Several advanced methodologies exist for selective fluorination.

The Balz-Schiemann reaction is a classic and effective method for the synthesis of aryl fluorides from primary aromatic amines. wikipedia.orgbiosynth.com The process involves the diazotization of an aniline (B41778) derivative, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) or hexafluorophosphate (B91526) salt to yield the corresponding aryl fluoride (B91410). wikipedia.orglibretexts.org This reaction is conceptually similar to the Sandmeyer reaction but typically does not require a metal catalyst and is believed to proceed through an aryl cation intermediate. wikipedia.org The Balz-Schiemann reaction is a traditional route to compounds like 4-fluorobenzoic acid. wikipedia.org Recent advancements have focused on developing milder conditions for this reaction, for example, through the use of hypervalent iodine(III) catalysts which allow the fluorination to proceed at lower temperatures (25–60 °C). nih.gov Organotrifluoroborates have also been shown to serve as competent fluoride ion sources for fluoro-dediazoniation under mild conditions, even in a one-pot process that avoids the isolation of potentially explosive diazonium salts. nih.gov

Nucleophilic aromatic substitution (SNA r) can also be employed for fluorination, where a good leaving group (like a nitro group or a halogen) on an activated aromatic ring is displaced by a fluoride anion. However, this method is generally limited to substrates with strong electron-withdrawing groups positioned ortho or para to the leaving group.

Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine species ("F+") to the aromatic ring. While powerful, these reagents can be highly reactive and may lack regioselectivity in complex systems.

Radical strategies for fluorination have also been developed, offering alternative pathways for the formation of C-F bonds.

For the synthesis of this compound, the Balz-Schiemann reaction on a 2-bromo-3-methylaniline intermediate would be a highly strategic step to introduce the fluorine atom at the desired position.

Methylation Strategies for Aromatic Ring Precursors

The introduction of a methyl group onto an aromatic ring can be achieved through various methods. For the synthesis of the target compound, starting with a precursor that already contains the methyl group, such as 3-methylaniline, is the most straightforward approach. However, if methylation of a pre-existing aromatic ring is required, several strategies can be considered.

Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring using an alkyl halide and a Lewis acid catalyst. However, this reaction is often plagued by issues of polyalkylation and rearrangement of the alkyl group, and it is not effective on strongly deactivated rings.

More modern approaches involve transition metal-catalyzed C-H activation . For instance, iridium-catalyzed carboxylate-directed ortho C-H methylation of benzoic acids has been developed. wikipedia.org This method is tolerant of various functional groups and proceeds with high regioselectivity. wikipedia.org While this specific example involves methylation directed by a carboxylic acid, other directing groups can also be utilized to control the position of methylation on an aromatic ring. guidechem.com

Oxidation of Alkyl Side Chains to Carboxylic Acid Intermediates

The conversion of the methyl group on the aromatic ring to a carboxylic acid is a crucial step in the synthesis of the final benzoic acid derivative. This transformation is typically achieved through the oxidation of the benzylic carbon. nih.gov

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are commonly used for this purpose. nih.gov The reaction is generally robust and can be carried out on a variety of substituted toluenes. Primary and secondary alkyl groups attached to an aromatic ring are oxidized to a carboxylic acid, while the aromatic ring itself remains intact under these conditions. nih.gov It is important to note that the benzylic carbon must have at least one hydrogen atom for the oxidation to occur.

For the synthesis of 2-bromo-6-fluoro-3-methylbenzoic acid, the intermediate 1-bromo-2-fluoro-3-methylbenzene would be subjected to oxidation, for example, with potassium permanganate in an aqueous solution under heating, to yield the desired carboxylic acid. A process for the oxidation of fluoro-substituted methyl aromatics to the corresponding carboxylic acids using hydrogen peroxide and bromide at elevated temperatures has also been described. nih.gov

Esterification Protocols for Benzoic Acid Derivatives

The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid.

Fischer-Speier esterification is the most common and direct method for this transformation. It involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, either the water formed is removed, or a large excess of the alcohol is used.

Alternatively, solid acid catalysts can be employed to facilitate the esterification, offering advantages in terms of catalyst recovery and reduced environmental impact. mdpi.com Zirconium-based solid acids have been shown to be effective for the esterification of various substituted benzoic acids with methanol (B129727). mdpi.com

The carboxylic acid can also be converted to a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an acid anhydride (B1165640), which then reacts readily with methanol to form the ester. Another mild method involves the use of diazomethane, although this reagent is toxic and explosive, limiting its use to small-scale syntheses.

Table 2: Common Esterification Methods for Benzoic Acids

| Method | Reagents | Conditions | Advantages |

| Fischer-Speier | Methanol, H₂SO₄ (cat.) | Reflux | Simple, inexpensive reagents. |

| Solid Acid Catalysis | Methanol, Solid Acid (e.g., Zr/Ti) | Varies | Catalyst is recyclable, environmentally friendlier. mdpi.com |

| Acyl Chloride Route | SOCl₂ or (COCl)₂, then Methanol | Typically two steps | High yielding, works for sterically hindered acids. |

| Diazomethane | CH₂N₂ | Room temperature | Mild conditions, high yield. |

Optimization of Fischer Esterification for Substituted Benzoic Acids under Controlled Conditions

Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a foundational method in organic synthesis. nih.gov However, for sterically hindered or electronically deactivated substrates, such as the precursor 2-bromo-6-fluoro-3-methylbenzoic acid, classical reflux conditions often lead to slow reaction rates and unfavorable equilibria. researchgate.net Modern optimization has focused on controlled conditions, particularly using sealed-vessel microwave irradiation, to enhance reaction efficiency. academicpublishers.orgresearchgate.net

Microwave-assisted organic synthesis (MAOS) can significantly accelerate the reaction by heating solvents above their atmospheric boiling points in sealed vessels, dramatically increasing reaction rates. researchgate.net The optimization of this technique for substituted benzoic acids involves a systematic variation of several key parameters:

Temperature: Higher temperatures generally increase the reaction rate. Studies have shown that for substituted benzoic acids, temperatures in the range of 130–150°C are often optimal. researchgate.net

Reaction Time: Microwave irradiation drastically reduces reaction times from hours to minutes. An optimized total irradiation time of 15 minutes, often applied in intervals (e.g., 3 cycles of 5 minutes), has proven effective for achieving high yields while preventing degradation. researchgate.net

Catalyst: Sulfuric acid (H₂SO₄) remains a common and effective catalyst. A key optimization involves adding the catalyst at intervals during the reaction, which can help overcome its deactivation and push the equilibrium toward the product. researchgate.netusm.my

Alcohol Substrate: The choice of alcohol is critical. Primary alcohols like methanol and butanol consistently provide higher yields compared to secondary alcohols, while tertiary alcohols are generally poor substrates for this reaction. researchgate.netresearchgate.net

Table 1: Optimization of Microwave-Assisted Fischer Esterification for a Model Substituted Benzoic Acid (4-fluoro-3-nitrobenzoic acid)

| Entry | Temperature (°C) | Total Irradiation Time (min) | Catalyst Addition | Solvent (Alcohol) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 110 | 15 (3 x 5) | Interval | Ethanol (B145695) | Moderate |

| 2 | 130 | 15 (3 x 5) | Interval | Ethanol | High |

| 3 | 150 | 15 (3 x 5) | Interval | Ethanol | High |

| 4 | 130 | 15 (3 x 5) | Single (start) | Ethanol | Lower |

| 5 | 130 | 15 (3 x 5) | Interval | Butanol | Optimal |

This table is illustrative, based on findings for analogous substituted benzoic acids. researchgate.net

Esterification via Aromatic Carboxylic Anhydrides

Esterification using mixed anhydrides offers a powerful alternative, particularly for sensitive substrates where the harsh acidic conditions of Fischer esterification are not viable. This method involves activating the carboxylic acid by converting it into a mixed anhydride, which is then readily attacked by the alcohol nucleophile. Substituted benzoic anhydrides have been developed as highly effective activating agents. tcichemicals.com

A prominent example is the use of 2-methyl-6-nitrobenzoic anhydride (MNBA), often referred to as the Shiina reagent. researchgate.net In this method, the substituted benzoic acid reacts with MNBA in the presence of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP), to form a highly reactive mixed anhydride. The subsequent addition of an alcohol, such as methanol, leads to the formation of the desired methyl ester in high yield, even at room temperature. researchgate.net

The effectiveness of the aromatic anhydride is influenced by the electronic properties of its substituents. Anhydrides bearing strong electron-withdrawing groups, such as trifluoromethyl groups (e.g., 3,5-bis(trifluoromethyl)benzoic anhydride), can significantly enhance the reaction rate. tcichemicals.com However, this can sometimes lead to a decrease in chemoselectivity, with the formation of undesired byproducts. tcichemicals.com The steric hindrance provided by ortho-substituents, as in MNBA, plays a crucial role in directing the nucleophilic attack to the desired acyl carbon, thereby improving selectivity. researchgate.net

Esterification from Other Acid Derivatives

To overcome the equilibrium limitations of direct esterification, a common and highly effective strategy is to first convert the carboxylic acid into a more reactive acid derivative. The most common of these is the acyl chloride. libretexts.org

The synthesis of this compound can be efficiently achieved by first treating the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orggoogle.com This reaction replaces the hydroxyl group of the carboxylic acid with a chlorine atom, forming the highly electrophilic 2-bromo-6-fluoro-3-methylbenzoyl chloride. The acyl chloride is a much better acylating agent because the chloride ion is an excellent leaving group. pearson.com

The resulting acyl chloride can then be reacted with methanol. This nucleophilic acyl substitution reaction typically proceeds rapidly and irreversibly, often at low temperatures, to furnish the final ester product in high yield. wpmucdn.com A mild base, such as pyridine (B92270) or triethylamine, is often added to neutralize the HCl byproduct generated during the reaction.

Novel Synthetic Routes to Polysubstituted Benzoic Esters (e.g., from 1,2-Dihydropyridines, Propargyl Vinyl Ethers)

Beyond the functional group transformation of a pre-existing benzoic acid, novel methodologies focus on constructing the polysubstituted aromatic ring itself in a process known as benzannulation. These routes offer access to complex substitution patterns that may be difficult to achieve through classical electrophilic aromatic substitution.

A noteworthy and innovative strategy involves the transformation of 1,2-dihydropyridines (1,2-DHPs) into polysubstituted benzoic esters. acs.orgnih.gov This method provides a convenient and efficient pathway to highly substituted aromatic systems. The process begins with the reaction of propargyl vinyl ethers (PVEs) with primary amines, which undergo a cascade of reactions including a academicpublishers.orgacademicpublishers.org Claisen rearrangement and a 6π-azaelectrocyclization to form 1,2-DHPs. acs.org These dihydropyridine (B1217469) intermediates can then be rearranged and aromatized to yield the corresponding polysubstituted benzoic esters. acs.orgnih.gov This synthetic avenue is valuable for its ability to generate diverse aromatic structures, including those with fused ring systems, from readily available acyclic precursors. acs.org

The transformation of PVEs into benzoic esters highlights a modern approach to aromatic synthesis, where complex molecular architectures are assembled through elegant domino reactions, providing a powerful tool for creating esters analogous to this compound. acs.orgrsc.org

Considerations for Process Optimization and Scalability in Laboratory Synthesis

Translating a synthetic procedure from a small-scale experiment to a larger laboratory preparation requires careful consideration of several factors to ensure efficiency, safety, and reproducibility.

Choice of Method: The selected synthetic route must be robust. While acyl chloride formation (2.2.3) is often high-yielding, it involves corrosive reagents like thionyl chloride and produces acidic byproduct (HCl). Fischer esterification (2.2.1), especially under microwave conditions, is atom-economical but requires careful optimization to drive the equilibrium to completion. The anhydride method (2.2.2) is mild but involves stoichiometric use of expensive activating agents.

Catalyst Selection and Loading: For catalytic processes like Fischer esterification, minimizing catalyst loading is crucial for scalability to simplify purification and reduce cost. While mineral acids are effective, alternative catalysts like solid acid catalysts or moisture-tolerant Lewis acids may offer advantages in terms of separation and reuse. nih.govresearchgate.net

Solvent and Reagent Stoichiometry: Using one reagent in large excess (e.g., the alcohol in Fischer esterification) can drive the reaction forward but complicates purification on a larger scale due to the need to remove the excess. libretexts.org Optimizing the stoichiometry to be as close to equimolar as possible is often a key goal. The choice of solvent can also impact reaction rates and product solubility, affecting isolation and purification.

Reaction Monitoring and Work-up: On a larger scale, it is essential to monitor the reaction's progress to determine the optimal endpoint. The purification (work-up) procedure must be scalable. For instance, extractive work-ups and simple filtrations are generally more scalable than column chromatography. The removal of byproducts, such as the water formed during esterification, is critical for achieving high conversion and must be managed effectively, for example, through azeotropic distillation. google.com

Thermal Management: Exothermic or endothermic reactions require adequate temperature control, which becomes more challenging on a larger scale. Maintaining a consistent temperature profile is vital for preventing side reactions and ensuring product quality.

By carefully evaluating these parameters, a synthetic route for compounds like this compound can be optimized for efficient and reliable production in a laboratory setting.

Iii. Elucidating Chemical Reactivity and Reaction Mechanisms of Methyl 2 Bromo 6 Fluoro 3 Methylbenzoate

Reactions Involving the Ester Moiety

The ester group is a primary site for nucleophilic attack, and its reactivity is modulated by the electronic environment of the aromatic ring. The presence of two electron-withdrawing halogen atoms (fluorine and bromine) is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic acyl substitution reactions compared to unsubstituted methyl benzoate (B1203000).

Ester hydrolysis is a fundamental reaction that cleaves the ester into a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base, each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule, acting as a nucleophile, then attacks this carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid, 2-bromo-6-fluoro-3-methylbenzoic acid, and regenerate the acid catalyst. The electron-withdrawing nature of the ortho-bromo and ortho-fluoro substituents is anticipated to accelerate this reaction by further polarizing the C=O bond, thus facilitating the initial nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon. This is typically the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion to form the carboxylic acid. The methoxide ion subsequently deprotonates the newly formed carboxylic acid in a rapid acid-base reaction, yielding a carboxylate salt and methanol. The reaction is driven to completion by this final, irreversible deprotonation step. Kinetic studies on substituted methyl benzoates have shown that electron-withdrawing groups generally increase the rate of saponification.

Interactive Table: Expected Relative Rates of Base-Catalyzed Hydrolysis

| Compound | Substituents | Expected Effect on Rate |

|---|---|---|

| Methyl benzoate | None | Baseline |

| Methyl 3-methylbenzoate | -CH₃ (meta) | Slight increase (weakly activating) |

| Methyl 2-fluorobenzoate | -F (ortho) | Significant increase (electron-withdrawing) |

| Methyl 2-bromobenzoate | -Br (ortho) | Significant increase (electron-withdrawing) |

| Methyl 2-bromo-6-fluoro-3-methylbenzoate | -Br, -F, -CH₃ | Very significant increase |

Transesterification involves the conversion of one ester into another by reaction with an alcohol. This reaction can also be catalyzed by either acids or bases. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. For this compound, reaction with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst would yield the corresponding ethyl ester and methanol. The equilibrium can be shifted toward the product by using a large excess of the reactant alcohol or by removing the methanol as it is formed.

The ester group can react with a variety of strong nucleophiles beyond water or alcohols. For example, reaction with ammonia (B1221849) or primary/secondary amines would lead to the formation of the corresponding amide (2-bromo-6-fluoro-3-methylbenzamide). Similarly, organometallic reagents like Grignard reagents could, in principle, add to the carbonyl group. As with hydrolysis and transesterification, the rate of these nucleophilic acyl substitution reactions is expected to be enhanced by the electron-withdrawing halogen substituents on the aromatic ring.

Reactions Involving the Aromatic Ring and Halogen Substituents

The halogenated aromatic ring of this compound is susceptible to nucleophilic aromatic substitution, a key reaction for modifying the aromatic core.

Aromatic rings are typically electron-rich and react with electrophiles. However, when substituted with potent electron-withdrawing groups, the ring becomes electron-deficient and can be attacked by strong nucleophiles. This process, known as the Nucleophilic Aromatic Substitution (SNAr) mechanism, is a two-step addition-elimination process. libretexts.org

Addition Step: The nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org This step is typically the rate-determining step as it involves the temporary loss of aromaticity.

Elimination Step: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.

In this compound, the ester group and the two halogens act as electron-withdrawing groups, activating the ring for SNAr. The critical question is which halogen, bromine or fluorine, is preferentially displaced.

In stark contrast to SN1 and SN2 reactions where bromide is a better leaving group than fluoride (B91410), the reactivity order in SNAr reactions is typically F > Cl > Br > I. nih.govnih.gov This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. stackexchange.com Fluorine's superior ability to stabilize the intermediate Meisenheimer complex through its strong electron-withdrawing inductive effect outweighs its poor leaving group ability (due to C-F bond strength). stackexchange.com Therefore, in a competitive reaction, a nucleophile is expected to preferentially displace the fluorine atom over the bromine atom.

Interactive Table: Relative Reactivity of Halogens in SNAr Reactions

| Leaving Group | Relative Rate (Approx.) | Primary Reason for Reactivity |

|---|---|---|

| Fluorine (F) | High | Strong inductive effect stabilizes the Meisenheimer complex. stackexchange.com |

| Chlorine (Cl) | Moderate | Moderate inductive effect. |

| Bromine (Br) | Moderate | Weaker inductive effect than F and Cl. |

The rate and regioselectivity of SNAr reactions are highly dependent on the position of the electron-withdrawing substituents relative to the leaving group. For effective stabilization of the negative charge in the Meisenheimer complex, the electron-withdrawing groups must be positioned ortho or para to the site of nucleophilic attack. libretexts.org

In this compound:

Attack at C-2 (displacing Bromine): The negative charge in the Meisenheimer complex would be stabilized by the ortho ester group (-COOCH₃) and the para fluorine atom.

Attack at C-6 (displacing Fluorine): The negative charge would be stabilized by the ortho ester group (-COOCH₃) and the para bromine atom.

Both halogens are in activated positions. However, the stronger inductive effect of the fluorine at C-6 makes the initial attack by a nucleophile at this position kinetically more favorable. stackexchange.com The ester group, being ortho to both halogens, plays a crucial role in activating both sites and stabilizing the respective intermediates. The methyl group at C-3 has a minor, slightly deactivating electronic effect but can exert some steric influence on the incoming nucleophile.

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) of Halogens (Bromine, Fluorine)

Investigation of Leaving Group Abilities and Reaction Kinetics

In the context of nucleophilic aromatic substitution (SNAr) reactions involving this compound, the bromo and fluoro substituents are potential leaving groups. The ability of a group to depart is fundamentally linked to its stability as an independent species, which often correlates with the strength of its conjugate acid; weaker bases are generally better leaving groups. libretexts.org In standard nucleophilic substitution reactions like SN1 and SN2, the halide leaving group ability follows the order I⁻ > Br⁻ > Cl⁻ > F⁻, reflecting the basicity of the halide ions. libretexts.org

However, the kinetics of SNAr reactions are governed by a different mechanism, which typically involves a two-step addition-elimination process. The first step, the formation of a negatively charged intermediate known as a Meisenheimer complex, is usually the rate-determining step. stackexchange.com In this mechanism, the leaving group's ability to stabilize the intermediate through inductive effects becomes more significant than its inherent stability as an anion.

| Reaction Type | Relative Reactivity Order | Primary Influencing Factor |

|---|---|---|

| SN1 / SN2 | I⁻ > Br⁻ > Cl⁻ > F⁻ | Basicity of the leaving group (weaker bases are better). libretexts.org |

| SNAr | F⁻ > Cl⁻ ≈ Br⁻ > I⁻ | Inductive stabilization of the Meisenheimer complex (rate-determining step). stackexchange.comnih.gov |

Electrophilic Aromatic Substitution (EAS) on the Substituted Benzene (B151609) Ring

Electrophilic aromatic substitution on the benzene ring of this compound is a complex process due to the presence of four distinct substituents, each exerting its own electronic and steric influences. The reaction's regioselectivity is determined by the cumulative directing effects of these groups.

The substituents on the aromatic ring guide the incoming electrophile to specific positions based on their electronic properties. These groups can be classified as activating or deactivating, and as ortho-, para-, or meta-directors.

Methyl Group (-CH₃): As an alkyl group, it is an activating group that donates electron density to the ring primarily through an inductive effect. It directs incoming electrophiles to the ortho and para positions. studysmarter.co.uklibretexts.org

Ester Group (-COOCH₃): The methyl carboxylate group is a deactivating group. It withdraws electron density from the ring through both a negative inductive effect and a negative resonance effect. This deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable site for electrophilic attack. Thus, the ester group is a meta-director. libretexts.org

The regioselectivity of an EAS reaction on this compound is decided by the competition and reinforcement of the directing effects of the four substituents on the two available positions, C4 and C5.

Electronic Effects: The directing effects of the substituents converge to influence the electron density at the unsubstituted C4 and C5 carbons.

For C4: This position is para to the activating methyl group, which strongly favors substitution. It is meta to the deactivating fluoro and bromo groups and ortho to the deactivating ester group.

For C5: This position is meta to the methyl group, para to the bromo group (para-directing), ortho to the fluoro group (ortho-directing), and meta to the ester group (meta-directing). The directing effects of the bromo, fluoro, and ester groups all reinforce substitution at C5.

A conflict arises between the powerful activating effect of the methyl group directing to C4 and the concerted directing effects of three other groups favoring C5. Typically, activating groups have a more powerful influence than deactivating groups, suggesting C4 could be a major site of substitution.

Steric Effects: Steric hindrance plays a crucial role in determining the final product distribution. studysmarter.co.uknih.gov

The positions adjacent (ortho) to the substituents are sterically hindered. The bulky bromo group at C2 and the ester group at C1 significantly hinder electrophilic attack at their adjacent positions.

Attack at C4 is ortho to the relatively small methyl group.

Attack at C5 is ortho to the fluorine atom.

Considering both electronic and steric factors, substitution is most likely to occur at the C4 or C5 positions. The precise outcome would depend on the size of the incoming electrophile and the specific reaction conditions, which would modulate the balance between electronic activation and steric hindrance.

| Position | Relationship to -COOCH₃ (meta) | Relationship to -Br (o,p) | Relationship to -CH₃ (o,p) | Relationship to -F (o,p) | Overall Electronic Influence |

|---|---|---|---|---|---|

| C4 | ortho (unfavored) | meta (neutral) | para (strongly favored) | meta (neutral) | Activated by -CH₃ |

| C5 | meta (favored) | para (favored) | meta (neutral) | ortho (favored) | Directed by -Br, -F, and -COOCH₃ |

Redox Chemistry of this compound and its Functional Groups

The redox chemistry of this molecule is primarily centered on the reactivity of the ester and methyl functional groups, as the substituted aromatic ring is relatively resistant to oxidation.

Reduction of the Ester Group: The methyl ester functionality can be reduced to a primary alcohol. The choice of reducing agent determines the outcome.

Strong Reducing Agents: A powerful hydride donor like lithium aluminum hydride (LiAlH₄) will readily reduce the ester group to a primary alcohol, yielding (2-bromo-6-fluoro-3-methylphenyl)methanol. harvard.eduorganic-chemistry.org

Milder Reducing Agents: Reagents such as sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters. harvard.eduncert.nic.in

Partial Reduction: Under controlled, low-temperature conditions, diisobutylaluminium hydride (DIBAL-H) can be used to achieve partial reduction of the ester to the corresponding aldehyde, 2-bromo-6-fluoro-3-methylbenzaldehyde. ncert.nic.in

Reduction of Potential Cyano Precursors: If the ester group were replaced by a cyano (nitrile) group, this analogue could be reduced to a primary amine.

The nitrile could be converted to 2-bromo-6-fluoro-3-methylbenzylamine using reagents like LiAlH₄ or through catalytic hydrogenation (H₂ with a metal catalyst). ncert.nic.innih.gov This transformation is a common synthetic route to primary amines from nitriles.

Oxidation of the Aromatic Ring: The benzene ring in this compound is highly substituted with electron-withdrawing groups (-F, -Br, -COOCH₃), which makes it electron-deficient and thus resistant to electrophilic oxidation. nih.gov Under harsh oxidative conditions, the ring is more likely to undergo degradation and cleavage rather than controlled oxidation. libretexts.org

Oxidation of the Alkyl Substituent: The methyl group at the C3 position is a benzylic carbon, making it susceptible to oxidation. libretexts.org

Strong Oxidation: Treatment with strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, would oxidize the methyl group completely to a carboxylic acid. libretexts.org This would transform the molecule into methyl 2-bromo-6-fluoroisophthalate (a benzene-1,3-dicarboxylate derivative). The presence of multiple deactivating groups on the ring can slow the rate of this oxidation compared to simpler alkylbenzenes. thieme-connect.degoogle.com

Radical-Initiated Oxidation: Benzylic oxidation can also proceed via a radical mechanism. For instance, reaction with N-bromosuccinimide (NBS) under photoirradiation can initiate aerobic oxidation, potentially leading to the corresponding carboxylic acid. researchgate.net

Cross-Coupling Reactions of Halogenated Aromatic Esters

The halogenated aromatic ester, this compound, is primed for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed cross-coupling reactions. The reactivity of the C-Br bond is the focal point for these transformations.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. For this compound, the reaction would proceed at the bromine-substituted position.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov In the context of this compound, a palladium(0) catalyst would first undergo oxidative addition into the C-Br bond. This is typically the rate-determining step for aryl bromides. nih.gov Following this, transmetalation with an organoboron species (e.g., a boronic acid or ester) would occur, where the organic group from the boron compound is transferred to the palladium(II) complex. The final step, reductive elimination, results in the formation of the new C-C bond and regeneration of the palladium(0) catalyst.

The reaction is compatible with a wide variety of functional groups, making it a versatile tool in organic synthesis. nih.gov A typical Suzuki-Miyaura coupling reaction involving an aryl bromide is depicted in the table below, showcasing representative conditions and outcomes.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Bromide

| Parameter | Condition |

|---|---|

| Aryl Halide | Aryl Bromide |

| Boron Reagent | Arylboronic acid or ester |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0) or Pd(II) precursors |

| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃, CataCXium A) |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄ |

| Solvent | Toluene, Dioxane, THF, 2-MeTHF, or aqueous mixtures |

| Temperature | Room temperature to reflux |

| Yield | Generally good to excellent |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling aryl halides with amines. wikipedia.org For this compound, this reaction would enable the introduction of a variety of primary or secondary amines at the 2-position, replacing the bromine atom. The choice of phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results. libretexts.org The reaction mechanism mirrors that of other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. rsc.org This would allow for the introduction of an alkynyl group onto the aromatic ring of this compound. The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent. rsc.org Copper-free variations of the Sonogashira coupling have also been developed to circumvent issues associated with the copper co-catalyst. rsc.org

Mechanism-Focused Studies and Kinetic Analysis

Detailed mechanistic and kinetic studies on this compound are not specifically reported. However, general principles derived from studies on similar aryl bromides can be applied to understand its reactivity.

The investigation of reaction intermediates in palladium-catalyzed cross-coupling reactions is crucial for understanding the reaction mechanism. For reactions involving aryl bromides, key intermediates include the palladium(0) complex, the oxidative addition product (an arylpalladium(II) halide complex), the transmetalation intermediate, and the final palladium(II) species before reductive elimination. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry are often employed to identify and characterize these transient species.

Computational methods, such as density functional theory (DFT), are powerful tools for analyzing the transition states of the elementary steps in a catalytic cycle. nih.gov For the Suzuki-Miyaura reaction of an aryl bromide, DFT calculations can provide insights into the energy barriers of oxidative addition, transmetalation, and reductive elimination, helping to identify the rate-determining step. nih.gov For sterically hindered substrates, such as this compound, the steric interactions in the transition state can significantly influence the reaction rate and selectivity.

The choice of solvent can have a profound impact on the kinetics and selectivity of cross-coupling reactions. acs.org Solvent properties such as polarity, coordinating ability, and proticity can influence the solubility of reactants and catalysts, the stability of intermediates, and the rates of the individual steps in the catalytic cycle. For instance, polar aprotic solvents are often used in Suzuki-Miyaura and Buchwald-Hartwig reactions. The effect of different solvents on the yield of a generic Suzuki-Miyaura coupling is illustrated in the table below.

Table 2: Effect of Solvent on the Yield of a Generic Suzuki-Miyaura Coupling

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Toluene | 2.4 | Moderate |

| THF | 7.6 | Good |

| Dioxane | 2.2 | Good |

| 2-MeTHF | 6.2 | Excellent |

| DMF | 36.7 | Variable |

Iv. Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Bromo 6 Fluoro 3 Methylbenzoate

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Isotopic Substitution for Vibrational Coupling Topology Analysis

By analyzing these isotopic shifts in techniques like Infrared (IR) and Raman spectroscopy, researchers can map the network of vibrational couplings within the molecule. For a molecule with the complexity of methyl 2-bromo-6-fluoro-3-methylbenzoate, this would allow for the precise assignment of vibrational modes associated with the benzoate (B1203000) ring, the methyl ester group, and the various substituents. This level of detail is crucial for understanding intramolecular energy transfer and the influence of the electronic and steric effects of the bromine, fluorine, and methyl groups on the molecular framework.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and probing the fragmentation pathways of this compound, which has a molecular formula of C9H8BrFO2 and a molar mass of 247.06 g/mol .

High-resolution mass spectrometry provides a highly accurate determination of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unequivocal confirmation of the elemental composition of this compound. The expected high-resolution mass would be calculated based on the precise masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, and ¹⁶O). The presence of bromine is particularly noteworthy, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance. This results in a characteristic M+2 isotopic pattern in the mass spectrum, where two peaks of roughly equal intensity are separated by two mass units, providing a clear signature for the presence of a single bromine atom in the molecule.

Table 1: Expected HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ (with ⁷⁹Br) | C₉H₈⁷⁹BrFO₂⁺ | Value |

| [M+2]⁺ (with ⁸¹Br) | C₉H₈⁸¹BrFO₂⁺ | Value |

Note: Precise calculated m/z values require access to a high-resolution mass spectrometry database.

While specific tandem mass spectrometry studies on this compound are not widely published, the fragmentation pathways can be predicted based on the principles of mass spectrometry and the structure of the molecule. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation to generate a series of fragment ions.

Table 2: Predicted Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss |

| 247/249 | [M - OCH₃]⁺ | CH₃O• |

| 247/249 | [M - COOCH₃]⁺ | •COOCH₃ |

| 247/249 | [M - Br]⁺ | Br• |

X-ray Crystallography for Solid-State Structure Determination (if crystalline form obtained)

Should this compound be obtained in a crystalline form suitable for X-ray diffraction, this technique would provide the most definitive three-dimensional structural information. X-ray crystallography would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule.

This data would offer an unambiguous depiction of the spatial arrangement of the atoms, including the planarity of the benzene (B151609) ring and the orientation of the methyl ester and the various substituents. Such information is invaluable for understanding the steric and electronic interactions within the molecule and how they influence its packing in the solid state. To date, publicly accessible crystallographic data for this specific compound is not available.

Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, GC, UPLC)

Chromatographic methods are essential for assessing the purity of this compound and for analyzing its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation and quantification of this compound. A reverse-phase HPLC or UPLC method, likely employing a C18 column, would be suitable. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The retention time of the compound would be a characteristic identifier, and the peak area would be proportional to its concentration, allowing for accurate purity determination. For compounds with similar structures, such as 3-Bromo-6-chloro-2-methoxytoluene, reverse-phase HPLC methods with a mobile phase of acetonitrile and water have been successfully employed. sielc.com UPLC, with its use of smaller particle size columns, offers the advantage of faster analysis times and higher resolution. sielc.com

Gas Chromatography (GC) is another viable technique for purity analysis, given the likely volatility of this compound. In GC, the compound would be vaporized and passed through a column with a stationary phase. The retention time would again serve as a key identifier. A flame ionization detector (FID) would provide excellent sensitivity for quantification, while coupling the GC to a mass spectrometer (GC-MS) would allow for both separation and mass-based identification of the compound and any impurities.

Table 3: Overview of Chromatographic Techniques for the Analysis of this compound

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method | Primary Application |

| HPLC | C18 | Acetonitrile/Water | UV-Vis, Diode Array | Purity assessment, quantification |

| UPLC | C18 (sub-2 µm particles) | Acetonitrile/Water | UV-Vis, Diode Array, MS | High-throughput purity analysis |

| GC | Polysiloxane-based | Helium, Nitrogen | FID, MS | Purity assessment, impurity profiling |

V. Computational Chemistry and Theoretical Modeling of Methyl 2 Bromo 6 Fluoro 3 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of a compound at the electronic level.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic PropertiesDensity Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For Methyl 2-bromo-6-fluoro-3-methylbenzoate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d), would be employed to determine its most stable three-dimensional conformation (optimized geometry). This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

From this optimized geometry, various electronic properties can be calculated. The ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) are key parameters that provide insight into the molecule's reactivity and stability.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map for this compound would reveal regions of negative potential (colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. Typically, the negative potential is concentrated around electronegative atoms like oxygen and fluorine, while positive regions may be found around the hydrogen atoms.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Electrophilic Index

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity.

For this compound, FMO analysis would provide insights into its chemical reactivity and kinetic stability. A large HOMO-LUMO gap would suggest high stability. The electrophilicity index, calculated from the HOMO and LUMO energies, would quantify the molecule's ability to act as an electrophile.

Thermochemical Calculations (e.g., Gas-Phase Enthalpies of Formation, Reaction Energies)

Thermochemical properties, such as the gas-phase enthalpy of formation, can be calculated using computational methods. This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. Furthermore, these calculations can predict the energies of potential reactions involving this compound, helping to determine the feasibility and thermodynamics of synthetic pathways.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. This powerful technique allows for the exploration of the conformational landscape of this compound and the influence of its surrounding environment, such as solvents.

The conformational flexibility of this compound is primarily dictated by the rotation around the C(aryl)-C(ester) and C(ester)-O(methyl) single bonds. The presence of bulky and electronegative substituents (bromo, fluoro, and methyl groups) on the benzene (B151609) ring introduces significant steric and electronic effects that influence the preferred orientation of the methyl ester group. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the energy barriers separating them.

Table 1: Hypothetical MD Simulation Data for this compound in Various Solvents

| Solvent | Average Dihedral Angle (C2-C1-C=O) (degrees) | Average Dihedral Angle (C1-C-O-CH3) (degrees) | Average Molecular Dipole Moment (Debye) |

|---|---|---|---|

| Vacuum | 45.2 | 178.5 | 2.8 |

| Water | 55.8 | -175.3 | 3.5 |

| Methanol (B129727) | 52.1 | 179.1 | 3.2 |

| Chloroform | 48.5 | 177.9 | 2.9 |

This hypothetical data illustrates that in a polar solvent like water, the molecule might adopt a conformation with a larger dipole moment, suggesting strong solute-solvent interactions.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies for Related Derivatives

Quantitative Structure-Reactivity/Property Relationship (QSPR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. libretexts.org These models are built upon molecular descriptors, which are numerical representations of chemical information. For derivatives of this compound, QSPR can be a valuable tool for predicting their reactivity, toxicity, or other relevant properties without the need for extensive experimental testing. nih.gov

The development of a QSPR model involves several key steps:

Dataset Selection: A diverse set of structurally related compounds with known experimental data for the property of interest is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, are calculated for each molecule in the dataset.

Model Development: Statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that links the descriptors to the observed property.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

For a series of substituted benzoates, QSPR studies can elucidate the influence of different substituents on their reactivity, for example, in hydrolysis reactions. rsc.org The electronic effects of substituents are often quantified by Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of a substituent. libretexts.org A typical QSPR equation for the hydrolysis rate constant (k) might take the form:

log(k) = ρσ + c

where ρ is the reaction constant, indicating the sensitivity of the reaction to substituent effects, and c is a constant. libretexts.org

Considering derivatives of this compound where the methyl group at position 3 is replaced by other substituents, a QSPR study could be conducted to predict their relative reactivity.

Table 2: Hypothetical QSPR Data for Derivatives of Methyl 2-bromo-6-fluorobenzoate

| Substituent at C3 | Hammett Constant (σm) | Calculated Log(Reactivity) | Predicted Reactivity (Relative to H) |

|---|---|---|---|

| -NO2 | 0.71 | 1.52 | 33.1 |

| -CN | 0.56 | 1.22 | 16.6 |

| -Br | 0.39 | 0.88 | 7.6 |

| -Cl | 0.37 | 0.84 | 6.9 |

| -H | 0.00 | 0.10 | 1.0 |

| -CH3 (target compound) | -0.07 | -0.05 | 0.9 |

| -OCH3 | -0.27 | -0.49 | 0.3 |

This hypothetical table demonstrates how a QSPR model could predict the reactivity of various derivatives. Electron-withdrawing groups (like -NO2 and -CN) are predicted to increase reactivity, while electron-donating groups (like -OCH3) are predicted to decrease it, a common trend in the chemistry of benzoic acid derivatives. libretexts.org

Vi. Advanced Synthetic Applications and Derivatization Strategies of Methyl 2 Bromo 6 Fluoro 3 Methylbenzoate

Building Blocks for Complex Organic Synthesis

The strategic placement of reactive handles on the benzene (B151609) ring of Methyl 2-bromo-6-fluoro-3-methylbenzoate makes it an exceptionally versatile precursor for creating highly functionalized molecules.

The true synthetic utility of this compound lies in the differential reactivity of its substituents. This allows for a stepwise and controlled introduction of new functional groups, leading to a wide array of polyfunctionalized aromatic products. The bromine atom is particularly amenable to a host of metal-catalyzed cross-coupling reactions. This site serves as a key anchor point for forming new carbon-carbon and carbon-heteroatom bonds with high selectivity.

Furthermore, the methyl ester group can be readily transformed. Hydrolysis under basic or acidic conditions yields the corresponding carboxylic acid, which can participate in amide bond formation or other derivatizations. Conversely, reduction of the ester provides the primary alcohol, opening another avenue for synthetic elaboration. This orthogonal reactivity makes the compound a powerful platform for generating molecular diversity.

| Functional Group | Potential Transformation Reaction | Reagent Class/Catalyst | Resulting Functionality |

| Bromine | Suzuki Coupling | Palladium catalyst, Boronic acid/ester | Aryl, Heteroaryl, Alkyl |

| Sonogashira Coupling | Palladium/Copper catalyst, Terminal alkyne | Alkynyl | |

| Buchwald-Hartwig Amination | Palladium catalyst, Amine | Arylamine | |

| Heck Coupling | Palladium catalyst, Alkene | Alkenyl | |

| Methyl Ester | Hydrolysis | Acid or Base (e.g., NaOH, H₂SO₄) | Carboxylic Acid |

| Reduction | Reducing agent (e.g., LiAlH₄) | Benzyl Alcohol | |

| Aminolysis | Amine | Amide | |

| Aromatic Ring | Nucleophilic Aromatic Substitution (SₙAr) | Strong Nucleophile (e.g., NaOMe) | Methoxy (replaces Fluorine) |

Halogenated and, more specifically, fluorinated aromatic compounds are of significant interest in the life sciences. The inclusion of fluorine atoms into active pharmaceutical ingredients or agrochemicals can profoundly alter their metabolic stability, binding affinity, and lipophilicity. By analogy with other fluorobenzene (B45895) derivatives used in these industries, this compound is a valuable scaffold for building such molecules. google.comadpharmachem.com

The compound serves as an intermediate for constructing more complex molecular frameworks that are precursors to biologically active agents. The bromo-fluoro substitution pattern provides a synthetic route to specific isomers that may be crucial for biological efficacy. For example, the bromine can be replaced via a Suzuki coupling to introduce a complex aryl or heteroaryl group, while the fluorine atom is retained to enhance the pharmacological properties of the final product. This makes it a key starting material for libraries of compounds used in drug discovery and crop protection research. adpharmachem.com

Development of Novel Materials

The structural characteristics of this compound also suggest its potential utility in materials science for the creation of polymers and other specialty chemicals.

The development of novel materials often relies on building blocks with well-defined properties. Fluorobenzene compounds are known to be used as intermediates for liquid crystal materials and engineering plastics like polyether ether ketone. google.com While specific applications for this compound are not extensively documented, its rigid aromatic core and the presence of polar substituents are features commonly found in molecules designed for liquid crystals.

Furthermore, the bromine atom can serve as a reactive site for polymerization. For instance, it could potentially be used as a monomer in Suzuki polycondensation reactions to create specialty polymers with tailored thermal and electronic properties. Similar halogenated intermediates are utilized in the synthesis of advanced materials. adpharmachem.com

Beyond polymers, this compound is a precursor for a range of specialty chemicals. The ability to selectively functionalize the molecule at its different positions allows for the synthesis of fine chemicals with specific, tailored properties. For example, derivatization through cross-coupling reactions can lead to the production of intermediates for organic light-emitting diodes (OLEDs) or other functional dyes, where the electronic properties are fine-tuned by the substituents on the aromatic ring. The presence of both fluorine and bromine allows for sequential and controlled synthetic strategies to build these complex, high-value molecules. adpharmachem.com

Exploration in Chemical Biology and Medicinal Chemistry as Synthetic Tools

In the realms of chemical biology and medicinal chemistry, this compound functions primarily as a versatile synthetic tool rather than a biologically active agent itself. Its value comes from its utility in constructing novel molecules for biological testing.

The compound provides a readily available scaffold containing a fluorinated methyl-toluene core. The fluorine atom is a particularly important feature, as it is often used as a bioisostere for a hydrogen atom or a hydroxyl group, leading to improved metabolic stability and binding interactions with biological targets. Medicinal chemists can utilize this building block to create a series of analogues for structure-activity relationship (SAR) studies. By using the bromine as a handle to attach this fluorinated fragment to various other molecular components, researchers can systematically probe how this specific substitution pattern influences biological activity.

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies in Ligand Design

This compound is a valuable starting material for the generation of a library of analogues to conduct Structure-Activity Relationship (SAR) studies. SAR is a critical component of drug discovery that aims to understand how the chemical structure of a compound relates to its biological activity. By systematically modifying the structure of a lead compound, researchers can identify the key chemical features responsible for its desired pharmacological effects.

The design of an SAR study around this compound would involve the independent or combined modification of its various substituents. The following table outlines potential derivatization strategies for this purpose:

| Original Substituent | Position | Potential Modifications | Rationale for Modification |

| Bromo | 2 | - H (de-bromination)- Cl, I (halogen exchange)- CN, Alkynyl, Aryl (cross-coupling reactions) | To probe the role of halogen bonding and steric bulk at this position. |

| Fluoro | 6 | - H (de-fluorination)- Cl, Br, I (halogen exchange)- OCH3, OH (nucleophilic substitution) | To investigate the impact of the electronegative fluorine atom on electronic properties and potential hydrogen bonding. |

| Methyl | 3 | - H (de-methylation)- Ethyl, Propyl (homologation)- CF3 (bioisosteric replacement) | To explore the influence of the size, lipophilicity, and metabolic stability of the substituent at this position. |

| Methyl Ester | 1 | - Carboxylic acid (hydrolysis)- Amides (amidation)- Alcohols (reduction) | To introduce different functionalities that can interact with biological targets through hydrogen bonding or ionic interactions. |

The synthesis of these analogues would employ a range of well-established organic reactions. For instance, the bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide variety of aryl, vinyl, and alkynyl groups. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a diverse set of amides using standard coupling reagents.

Modulation of Biological Interactions (e.g., Halogen Bonding, π-Stacking)

The substituents on the aromatic ring of this compound play a crucial role in its potential interactions with biological macromolecules. The strategic placement of these groups can be leveraged to modulate non-covalent interactions such as halogen bonding and π-stacking, which are fundamental to ligand-receptor binding.

Halogen Bonding: The bromine and fluorine atoms on the benzene ring are capable of forming halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen or nitrogen atom in a protein. The strength of a halogen bond depends on the polarizability of the halogen atom, with the order being I > Br > Cl > F. Therefore, the bromine at the 2-position is a more potent halogen bond donor than the fluorine at the 6-position. In SAR studies, replacing the bromine with other halogens can fine-tune the strength of this interaction.

π-Stacking: The substituted benzene ring of this compound can participate in π-stacking interactions with aromatic amino acid residues in a protein's binding site, such as phenylalanine, tyrosine, and tryptophan. nih.gov These interactions are influenced by the electronic nature of the substituents on the ring. The electron-withdrawing fluorine atom can enhance the π-acidity of the ring, potentially leading to stronger π-stacking interactions with electron-rich aromatic systems. nih.gov Conversely, the electron-donating methyl group can increase the electron density of the ring. The interplay of these substituents can be systematically explored through the synthesis of analogues to optimize π-stacking interactions.

The following table summarizes the key biological interactions that can be modulated through derivatization of this compound:

| Interaction Type | Key Structural Feature | Potential for Modulation |

| Halogen Bonding | Bromo and Fluoro substituents | Variation of the halogen atom (Cl, I) to alter the strength of the interaction. |

| π-Stacking | Substituted benzene ring | Introduction of different electron-donating or electron-withdrawing groups to modify the electronic properties of the ring and optimize stacking interactions. |

| Hydrogen Bonding | Methyl ester (after conversion to acid or amide) | Creation of hydrogen bond donors and acceptors to form specific interactions with the target protein. |

| Steric Interactions | All substituents | Modification of the size and shape of the substituents to achieve a better fit within the binding pocket of the target. |

Use as Molecular Probes for Biochemical Pathway Investigations (e.g., In Vitro Enzyme Binding Studies)

Molecular probes are essential tools for studying biological systems. They are molecules designed to interact with a specific target, such as an enzyme or a receptor, and report on that interaction through a detectable signal. This compound can serve as a scaffold for the development of molecular probes for in vitro enzyme binding studies and other biochemical investigations.

To function as a molecular probe, the core structure of this compound would need to be modified to incorporate a reporter group. The choice of reporter group depends on the detection method to be used. Common reporter groups include:

Fluorophores: For fluorescence-based assays.

Biotin: For affinity-based purification and detection.

Radioisotopes: For radiometric assays.

Photoaffinity labels: For covalently labeling the target protein upon photoactivation.

The synthesis of such probes would involve attaching the reporter group to a position on the molecule that does not interfere with its binding to the target. The bromine atom at the 2-position, through cross-coupling reactions, or the methyl ester group, after conversion to a carboxylic acid or an alcohol, are convenient handles for the introduction of a linker and a reporter group.

For example, a fluorescent probe could be synthesized by coupling a fluorescent dye to the carboxylic acid derivative of this compound. This probe could then be used in in vitro enzyme binding assays to determine the binding affinity of the parent compound and its analogues by measuring changes in fluorescence upon binding.

The following table provides a hypothetical design of molecular probes based on the this compound scaffold:

| Probe Type | Reporter Group | Attachment Point (Example) | Application |

| Fluorescent Probe | Fluorescein | Carboxylic acid (derived from the methyl ester) | In vitro enzyme binding assays, fluorescence polarization assays. |

| Affinity Probe | Biotin | Amine (introduced via a linker at the 2-position) | Pull-down assays to identify binding partners, target validation. |

| Photoaffinity Probe | Benzophenone | Aryl group (introduced via Suzuki coupling at the 2-position) | Covalent labeling of the target protein for identification and characterization of the binding site. |

Vii. Emerging Trends and Future Research Directions in Halogenated Benzoate Chemistry

Sustainable and Green Synthesis Approaches (e.g., Catalysis, Solvent-Free Reactions)

The principles of green chemistry are increasingly being integrated into the synthesis of halogenated benzoates to minimize environmental impact and enhance safety. wjpmr.com Key areas of focus include the development of novel catalytic systems and the use of environmentally benign reaction media.

Catalysis: The use of catalysts is a cornerstone of green chemistry, offering pathways to reactions with higher atom economy and lower energy consumption. nih.gov For the synthesis of halogenated benzoates, research is directed towards developing highly efficient and recyclable catalysts. This includes the exploration of transition-metal catalysts for cross-coupling reactions to introduce the benzoate (B1203000) moiety or the halogen atom with high selectivity. researchgate.netnih.gov Furthermore, biocatalysis, employing enzymes like halogenases, is emerging as a powerful tool for selective halogenation under mild conditions, reducing the need for hazardous reagents. bohrium.comnih.govrsc.org

Solvent-Free Reactions: A significant trend in green synthesis is the move towards solvent-free or "dry media" reactions. wjpmr.com These reactions, often facilitated by microwave or ultrasound irradiation, can lead to dramatically reduced reaction times, higher yields, and the elimination of volatile and often toxic organic solvents. nih.gov The application of these techniques to the synthesis of halogenated benzoates is an active area of research, promising more sustainable manufacturing processes.

Alternative Solvents: When solvents are necessary, the focus is shifting to greener alternatives such as water, ionic liquids, or bio-derived solvents. nih.gov These solvents can offer unique reactivity and selectivity profiles while reducing the environmental footprint of the synthesis. Research into the synthesis of halogenated benzoates in these media is crucial for developing more sustainable industrial processes. For instance, the use of ethanol (B145695) as a solvent has been explored for the synthesis of various halogenated heterocycles. uwf.edu

The table below summarizes some green chemistry approaches applicable to the synthesis of halogenated benzoates.

| Green Chemistry Approach | Description | Potential Advantages for Halogenated Benzoate Synthesis |

| Catalysis | Use of catalysts (e.g., transition metals, enzymes) to facilitate reactions. nih.gov | Increased reaction rates, higher selectivity, lower energy consumption, potential for catalyst recycling. researchgate.netnih.gov |

| Solvent-Free Reactions | Conducting reactions without a solvent, often using grinding or irradiation (microwave, ultrasound). wjpmr.com | Reduced waste, elimination of toxic solvents, potentially faster reaction times. nih.gov |

| Alternative Solvents | Utilizing environmentally benign solvents like water, ionic liquids, or bio-solvents. nih.gov | Reduced environmental impact, improved safety, potential for novel reactivity. |

| Biocatalysis | Employing enzymes (e.g., halogenases) to perform specific chemical transformations. bohrium.com | High selectivity (regio- and enantioselectivity), mild reaction conditions, reduced byproducts. rsc.org |

Flow Chemistry Applications for Efficient and Safe Production

Flow chemistry, or continuous flow processing, is a paradigm shift in chemical synthesis, moving from traditional batch reactors to continuously flowing streams. seqens.com This technology offers significant advantages for the synthesis of halogenated compounds, which can often involve hazardous reagents and exothermic reactions. researchgate.netscispace.comrsc.org

Key benefits of flow chemistry in this context include: